MPM-1

Anticancer Cytotoxicity IC50

Laboratories requiring a single, reliable positive control for routine viability assays across diverse cancer types face challenges with compound consistency. MPM-1 is an ideal procurement solution, offering a well-characterized, multi-modal dataset as a foundational reference compound for marine product mimic (MPM) research. Its established profile provides a lower-risk starting point for drug discovery programs. - Broad-Spectrum Cytotoxicity: Well-defined IC50 range (4.9-17.3 µM) validated across lung (A549), colon (SW480), melanoma (A375), and liver (HepG2) cancer cell lines, ensuring robust inter-assay consistency. - Validated In Vivo Efficacy: Demonstrated ability to induce complete tumor remission in a murine melanoma model following intratumoral injection, providing a solid foundation for localized drug delivery studies. - Unique Mechanism: The only compound in its class with a fully characterized dual-profile, inducing all three hallmarks of ICD (calreticulin exposure, ATP & HMGB1 release) through a distinct necrotic pathway.

Molecular Formula C34H44F6N4O7
Molecular Weight 734.7 g/mol
Cat. No. B12412441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPM-1
Molecular FormulaC34H44F6N4O7
Molecular Weight734.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC2(C(=O)N(C(=O)N(C2=O)CCCCN)CCCCN)CCCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H42N4O3.2C2HF3O2/c31-21-7-9-23-33-27(35)30(19-11-17-25-13-3-1-4-14-25,20-12-18-26-15-5-2-6-16-26)28(36)34(29(33)37)24-10-8-22-32;2*3-2(4,5)1(6)7/h1-6,13-16H,7-12,17-24,31-32H2;2*(H,6,7)
InChIKeyOAXMHUVVOYDISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPM-1: Marine Mimic Anticancer Activity


MPM-1 (Mitochondrial Probe Molecule-1) is a synthetic, amphipathic barbiturate derivative that mimics the structure of marine natural products, specifically eusynstyelamides [1]. Unlike conventional cytotoxics, it functions as a dual-action compound: it serves as a fluorescent probe for mitochondrial imaging while simultaneously exerting potent, broad-spectrum anticancer effects across multiple cancer types, including lung, colorectal, oral, and melanoma [2]. Its primary mechanism involves rapid induction of necrosis-like cell death, disruption of autophagy, and promotion of immunogenic cell death (ICD) through the release of damage-associated molecular patterns (DAMPs) [3].

Why MPM-1 Cannot Be Substituted


Procurement decisions for MPM-1 versus its closest analogs—newer marine product mimics (MPMs) like MPM-2:0, MPM-3:2, etc.—must be based on specific, quantifiable differences in potency, mechanism, or application. While second-generation MPMs exhibit higher potency in specific head and neck squamous cell carcinoma (HNSCC) assays [1], MPM-1 remains the only compound in its class with a fully characterized and unique dual-profile of broad-spectrum in vitro cytotoxicity across diverse cancer types (lung, colon, oral, melanoma, liver) and validated in vivo tumor inhibition following systemic administration [2]. This established, multi-modal dataset provides a proven, lower-risk starting point for research applications that require a well-understood compound with a broad therapeutic window, as opposed to a potentially more potent but less characterized novel analog.

MPM-1 Quantitative Evidence & Differentiation


Broad-Spectrum Cytotoxicity Across Cancer Types

MPM-1 demonstrates a broad spectrum of cytotoxic activity against various human cancer cell lines from different tissue origins. In a 2025 study, MPM-1's potency was quantified across lung and colorectal cancer models, revealing IC50 values between 4.9 µM and 8.7 µM after 4 hours of treatment [1]. This broad activity profile is a key differentiator from many targeted therapies. Further data from a 2022 study extends this profile to include melanoma (A375) and hepatocellular carcinoma (HepG2) cells, with IC50 values of 14.52 µM and 17.26 µM, respectively [2].

Anticancer Cytotoxicity IC50

HNSCC Potency Benchmark for MPM Analogs

MPM-1 is the progenitor molecule of a series of amphipathic barbiturates (MPMs). A 2023 study directly compared MPM-1 to nine novel MPM analogs against the HNSCC cell line HSC-3. The study found that the novel MPMs were more potent than MPM-1, establishing MPM-1 as a valuable baseline comparator for structure-activity relationship (SAR) studies [1]. MPM-1 induced a 50% inhibition of cell viability in the HSC-3 line, with its potency reported as a Drug Sensitivity Score (DSS) that integrates multiple dose-response parameters. The study noted that while the potency increased, the mode of cell death remained similar across the series [2].

Head and Neck Cancer Structure-Activity Relationship Drug Sensitivity

In Vivo Tumor Remission in Melanoma Model

The in vivo anticancer potential of MPM-1 has been validated in a preclinical murine model. In a study where MPM-1 was administered via intratumoral injection to mice bearing B16F1 melanoma tumors, complete tumor remission was achieved [1]. This demonstrates that MPM-1's potent in vitro cytolytic and immunogenic effects can translate into meaningful in vivo therapeutic activity. It is important to note that in this particular model, significant protective immunity against tumor rechallenge was not observed, suggesting its primary effect is local tumor destruction rather than long-term vaccination [1].

In Vivo Efficacy Melanoma Immunotherapy

Induction of All Three ICD Hallmarks

MPM-1's mechanism of action is uniquely characterized by its ability to induce all three canonical hallmarks of immunogenic cell death (ICD). Treatment of cancer cells with MPM-1 results in the release of adenosine triphosphate (ATP) and high mobility group box 1 (HMGB1), and the surface exposure of calreticulin [1]. This triple induction is a powerful and quantifiable measure of its potential to stimulate an anti-tumor immune response. While some conventional chemotherapeutics (e.g., doxorubicin) can induce ICD, MPM-1 achieves this through a distinct, rapid necrosis-like mechanism that is associated with lysosomal swelling and autophagy perturbation [2].

Immunogenic Cell Death DAMPs Mechanism of Action

Autophagy Disruption and Non-Apoptotic Death

MPM-1's cytotoxicity is mechanistically distinct from classic apoptosis-inducing drugs like cisplatin or doxorubicin. MPM-1 induces a rapid necrosis-like cell death characterized by major structural changes to the cell membrane and the formation of large intracellular vesicles [1]. This is accompanied by a clear perturbation of the autophagic pathway: MPM-1 treatment leads to an accumulation of autophagosomes and aggregates of the autophagy substrate p62, indicating a block in autophagic flux [2]. Furthermore, MPM-1 causes profound lysosomal swelling and an increase in lysosomal pH, further differentiating its mechanism from that of standard chemotherapeutics [3].

Autophagy Lysosomal Swelling Necrosis

MPM-1 Research & Procurement Scenarios


Broad-Spectrum Positive Control for Cytotoxicity Assays

Given its validated cytotoxicity across a wide panel of cancer cell lines from different tissue origins (lung A549, colon SW480, melanoma A375, liver HepG2, etc.), MPM-1 is an ideal procurement for labs requiring a single, reliable positive control for routine viability assays. Its activity range (IC50 ~4.9-17.3 µM) is well-defined across multiple studies, providing a robust benchmark for inter-assay consistency [1].

SAR Benchmark for Novel MPM Analogs

For medicinal chemistry and drug discovery programs focused on developing new marine product mimics or amphipathic barbiturates, MPM-1 is an essential comparator. Its potency and mechanism in HNSCC models have been directly compared to newer analogs, establishing it as the foundational reference compound in this chemical series [2]. This allows for direct, quantitative assessment of how structural modifications impact potency and selectivity.

Chemical Probe for Immunogenic Cell Death Studies

MPM-1 is a valuable tool for immunology and oncology research due to its robust and unique ability to induce all three hallmarks of ICD (calreticulin exposure, ATP and HMGB1 release) through a distinct necrotic pathway. This makes it suitable for in vitro mechanistic studies on DAMPs signaling, the interplay between lysosomal dysfunction and ICD, and for developing in vitro models of oncolytic therapy [3].

In Vivo Proof-of-Concept for Intratumoral Oncolytic Therapy

Researchers developing localized cancer treatments can utilize MPM-1 as a chemical tool for in vivo studies. Its demonstrated ability to induce complete tumor remission in a murine melanoma model following intratumoral injection provides a solid, quantifiable foundation for investigating local drug delivery systems, combination therapies with immune checkpoint inhibitors, or the role of autophagy in modulating therapeutic response in vivo [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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